(3R,4S)-4-aminooxan-3-ol hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R,4S)-4-aminooxan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXXMEFWSWRREY-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@H]1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215941-06-3 | |
| Record name | rac-(3R,4S)-4-aminooxan-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3r,4s 4 Aminooxan 3 Ol Hydrochloride and Its Stereoisomers
Convergent and Divergent Synthetic Routes to Tetrahydropyran (B127337) Amino Alcohols
The construction of tetrahydropyran amino alcohols can be approached through both convergent and divergent strategies. Convergent syntheses involve the coupling of two or more complex fragments late in the synthetic sequence, which can be highly efficient. For instance, a fragment containing the C4-N bond and another possessing the C3-O bond could be joined through a ring-closing reaction. Divergent strategies, conversely, begin with a common intermediate that is selectively modified to produce a library of stereoisomers. This is particularly useful for exploring structure-activity relationships. For example, a common tetrahydropyran precursor can be functionalized to install the amino and hydroxyl groups with different stereochemical outcomes by choosing appropriate reagents and reaction conditions.
Stereoselective Transformations from Dihydroxylated Precursors
A powerful strategy for establishing the stereochemistry of the target 1,2-amino alcohol moiety on the tetrahydropyran ring begins with a dihydroxylated precursor. The relative stereochemistry of the two hydroxyl groups can be controlled using well-established methods like Sharpless asymmetric dihydroxylation of an olefinic precursor. sci-hub.se
Once the vicinal diol is formed with the desired stereochemistry, one of the hydroxyl groups can be selectively activated and displaced by an azide (B81097) nucleophile (e.g., via a Mitsunobu reaction or by conversion to a sulfonate ester followed by SN2 substitution). This sequence ensures inversion of configuration at the carbon center where displacement occurs. Subsequent reduction of the azide yields the primary amine. This method allows for the synthesis of both syn and anti amino alcohols, depending on which hydroxyl group of the diol is displaced. For the target (3R,4S) stereochemistry, which represents an anti configuration, this approach provides a reliable pathway.
Epoxide Opening Strategies for Controlled Stereochemistry
Epoxide-opening cascades have emerged as a robust methodology for constructing polycyclic polyether natural products and can be adapted for the synthesis of functionalized tetrahydropyrans. nih.govcore.ac.uk The synthesis typically involves an epoxy alcohol precursor, where intramolecular cyclization is triggered by either acid or base catalysis. core.ac.uk The regioselectivity of the epoxide opening is critical for forming the desired six-membered tetrahydropyran ring over a five-membered tetrahydrofuran (B95107) ring.
According to Baldwin's rules, 6-endo-tet cyclizations are generally favored for forming tetrahydropyran rings from epoxy alcohol precursors. researchgate.net The stereochemical outcome of the cyclization is controlled by the SN2-like attack of the hydroxyl nucleophile on the epoxide, which proceeds with inversion of configuration at the attacked carbon. By carefully designing a precursor with the correct stereochemistry in the epoxide and the alcohol, one can control the relative stereochemistry of the substituents on the newly formed THP ring. researchgate.net For instance, an acid-catalyzed opening of an alkenyl epoxide can proceed with excellent endo-selectivity to form the tetrahydropyran ring. core.ac.uk This strategy allows for the creation of the C3-O bond and the tetrahydropyran ring simultaneously, with the subsequent introduction of the C4-amino group via functional group manipulation.
| Catalyst/Condition | Selectivity | Key Feature | Reference |
| Brønsted Acid | High endo-selectivity | Alkenyl directing groups can stabilize the transition state for the desired cyclization. | core.ac.uk |
| Au(I) or Au(III) | 6-endo selective | Provides rapid access to various tetrahydropyran-derived motifs. | researchgate.netresearchgate.net |
| Silver Salt | Directional control | Activation of an epoxy bromide generates an epoxonium ion, directing the cascade. | core.ac.uk |
Prins Cyclization Approaches to Functionalized Tetrahydropyrans
The Prins cyclization is one of the most powerful and widely used methods for the stereoselective synthesis of functionalized tetrahydropyran rings. beilstein-journals.orgnih.govnih.gov The reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, proceeding through an oxocarbenium ion intermediate. researchgate.net This intermediate undergoes an endo cyclization to form the THP ring. beilstein-journals.org A key feature of the Prins cyclization is its high diastereoselectivity, typically favoring the formation of cis-substituted products where substituents adopt equatorial positions in a chair-like transition state. beilstein-journals.org
Modifications to the classical Prins cyclization have been developed to enhance its scope and control. In the silyl (B83357) enol ether Prins cyclization, a hydroxy-substituted silyl enol ether reacts with an aldehyde to generate an oxocarbenium ion, which is then trapped intramolecularly by the silyl enol ether. beilstein-journals.orgnih.govescholarship.org This approach is highly effective for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones, which are versatile intermediates that can be further elaborated to amino alcohols. nih.gov
Another related strategy is the Mukaiyama aldol–Prins (MAP) cyclization. beilstein-journals.orgnih.gov In this cascade reaction, an internal nucleophile, such as an allylsilane incorporated into the enol ether substrate, traps the reactive oxocarbenium ion intermediate, preventing side reactions and leading to the formation of the THP ring with high stereocontrol. beilstein-journals.orgresearchgate.net
| Prins Variant | Key Reactants | Intermediate | Primary Product | Reference |
| Silyl Enol Ether Prins | Hydroxy silyl enol ether, Aldehyde | Oxocarbenium ion | cis-2,6-disubstituted tetrahydropyran-4-one | nih.govescholarship.org |
| Mukaiyama Aldol-Prins (MAP) | Enol ether with internal nucleophile (e.g., allylsilane) | Oxocarbenium ion | Highly substituted Tetrahydropyran | beilstein-journals.orgresearchgate.net |
The Prins cyclization is typically promoted by either Brønsted or Lewis acids. researchgate.net A wide variety of catalysts have been explored to improve reaction efficiency and stereoselectivity under mild conditions. Heterogeneous catalysts, such as zeolites and metal-modified mesoporous materials like Ce-MCM-41, have demonstrated high conversion and selectivity. daneshyari.comresearchgate.net Homogeneous catalysts are also widely employed; for example, InCl₃ can mediate the cyclization between homoallylic alcohols and aldehydes to yield polysubstituted tetrahydropyrans with excellent diastereoselectivity. organic-chemistry.org The use of specific catalysts can be crucial for achieving the desired stereochemical outcome, particularly for complex substrates. daneshyari.com
A particularly relevant modification for the synthesis of the target molecule is the Prins-Ritter reaction sequence. beilstein-journals.org This three-component reaction involves a homoallylic alcohol, an aldehyde, and a nitrile in the presence of an acid catalyst. The initially formed oxocarbenium ion from the Prins cyclization is trapped by the nitrile, which acts as a nucleophile. Subsequent hydrolysis of the resulting nitrilium ion intermediate furnishes a 4-amidotetrahydropyran. beilstein-journals.orgresearchgate.net
This method is highly valuable as it directly installs the nitrogen functionality at the C4 position with controlled stereochemistry. The resulting 4-amidotetrahydropyrans are advanced precursors to anti-1,3-aminoalcohols. acs.orgnih.gov Hydrolysis of the amide group provides the desired 4-amino-tetrahydropyran-3-ol structure. The stereoselectivity of the sequence can be controlled to produce the desired (3R,4S) configuration, making it a highly strategic approach for the synthesis of the title compound and its isomers. researchgate.netacs.orgnih.gov
Enamide-Based Domino Reactions for Highly Stereoselective Pyran Construction
Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to molecular complexity from simple starting materials in a single operation, minimizing waste and purification steps. A notable advancement in the synthesis of tetrahydropyran scaffolds, the core of aminooxanols, involves an enamide-based domino reaction. This strategy relies on the twofold addition of enamides to aldehydes, followed by a subsequent cyclization, to furnish fully substituted tetrahydropyrans with high stereoselectivity. nih.govnih.govresearchgate.net
This one-pot process can form three new σ-bonds and up to five contiguous stereogenic centers with a remarkable degree of diastereoselectivity. nih.govnih.gov In many instances, only one out of sixteen possible diastereomers is observed. A key feature of this methodology is the ability to control the stereochemical outcome by selecting either the (E)- or (Z)-configured enamide, providing access to different diastereomers in a controlled manner. nih.gov The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which activates the aldehyde for nucleophilic attack by the enamide. nih.gov
The proposed mechanism involves an initial N-acyliminium ion formation, followed by an aza-ene-type reaction with a second enamide molecule. An intramolecular addition of the alcohol moiety then terminates the domino sequence to yield the tetrahydropyran product. nih.gov The stereocenter established in the initial step appears to direct the stereochemistry of the subsequent bond formations. nih.gov
| Reactants | Catalyst | Key Features | Product | Ref |
| Enamide and Aldehyde | Lewis Acid (e.g., BF₃·OEt₂) | Forms three σ-bonds and five stereocenters in one pot; High diastereoselectivity | Pentasubstituted Tetrahydropyran | nih.gov |
| (E)- or (Z)-Enamide and Aldehyde | Lewis Acid | Controlled synthesis of different diastereomers | Specific Tetrahydropyran Stereoisomer | nih.gov |
Synthetic Strategies Involving Cyclic Nitronates and Nitro Lactones
Cyclic nitronates, such as 1,2-oxazine-N-oxides, are versatile intermediates in the synthesis of complex nitrogen-containing heterocyclic compounds. nih.gov These intermediates are readily accessible from nitroalkenes through [4+2] cycloaddition reactions. mdpi.com The subsequent functionalization and transformation of the cyclic nitronate scaffold provide a pathway to various substituted amino alcohols.
One strategy involves the site-selective C-H functionalization of the cyclic nitronate at the α-position to the nitronate group. nih.gov For instance, acylation of the cyclic nitronate can lead to the formation of an N-acyloxyenamine, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to introduce an acyloxy group at the α-position. This intermediate can be further elaborated to introduce the desired amino and hydroxyl functionalities. nih.gov
Another powerful approach utilizes the Henry reaction (nitro-aldol reaction) to form β-nitro alcohols, which are direct precursors to 1,2-amino alcohols. mdpi.com The nitro group can be reduced to an amine, typically through catalytic hydrogenation, to afford the target amino alcohol. The stereoselectivity of the Henry reaction can be controlled to produce specific diastereomers of the β-nitro alcohol, thereby influencing the final stereochemistry of the amino alcohol. While not directly involving a cyclic nitronate in the key bond-forming step, this methodology is crucial for creating the amino alcohol moiety that can be part of a larger cyclic system.
Furthermore, the synthesis of amino alcohols can be achieved through intermediates like tricyclic γ-lactones. These lactones can be prepared from functionalized aminobicycloalkene carboxylic acid derivatives. Subsequent transformations, including ring-opening and reductions, can lead to the formation of amino alcohols with defined stereochemistry. researchgate.net
Photochemical and Light-Induced Denitrogenative Alkylarylation/Dialkylation Routes to Amino Alcohols
Photochemical methods offer mild and efficient alternatives for the synthesis of amino alcohols, often proceeding under ambient temperature and pressure. These reactions harness the energy of visible light to generate highly reactive intermediates, enabling transformations that are challenging to achieve through traditional thermal methods. rsc.org
A notable photochemical strategy for the synthesis of 1,2-amino alcohols involves the light-induced denitrogenative alkylarylation or dialkylation of vinyl azides. nih.gov In this process, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process. This leads to the generation of radical intermediates from the vinyl azide and a suitable coupling partner, such as an N-hydroxyphthalimide (NHPI) ester and an aryl aldehyde. The subsequent radical cascade reaction results in the formation of the desired amino alcohol. This method is particularly advantageous as it can provide access to unprotected 1,2-amino alcohols directly. nih.gov
The reaction proceeds through the formation of an α-amino radical via denitrogenation of the vinyl azide, which then couples with a ketyl radical generated from the aldehyde. nih.gov This approach has been shown to be compatible with a range of functional groups.
Another photoredox-catalyzed approach involves the coupling of amino acid-derived α-amino radicals with carbonyl compounds. Visible light, in conjunction with a suitable photocatalyst, can induce the decarboxylation of N-aryl amino acids to generate α-amino radicals. These radicals can then add to aldehydes or ketones to produce 1,2-amino alcohols.
| Reaction Type | Starting Materials | Key Features | Product | Ref |
| Denitrogenative Dialkylation | Vinyl azide, NHPI ester, Aryl aldehyde | Photoredox catalysis, mild conditions, forms unprotected amino alcohols | 1,2-Amino Alcohol | nih.gov |
| Radical Relay Chaperone | Alcohol, Imidoyl chloride | Enantio- and regio-selective C-H amination, multi-catalytic system | Chiral β-Amino Alcohol | researchgate.net |
| Energy Transfer Catalysis | Alkene, Bifunctional reagent | Access to γ-amino alcohols, radical Brook rearrangement | γ-Amino Alcohol | google.com |
Asymmetric Synthetic Strategies for Enantiopure Aminooxan Scaffolds
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure compounds is of paramount importance. This section explores various strategies to synthesize enantiopure aminooxan scaffolds.
Enzymatic Cascade Reactions for Chiral Amino Alcohol Synthesis
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective approach to the synthesis of chiral molecules. Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, are particularly efficient for building complex chiral molecules like amino alcohols from simple, often renewable, starting materials. nih.govrsc.org
One such cascade involves the conversion of L-lysine into chiral amino alcohols. This process can involve a dioxygenase to catalyze the regio- and diastereoselective hydroxylation of an unactivated C-H bond on the lysine (B10760008) side chain, followed by a decarboxylase to cleave the carboxylic acid group, yielding an optically enriched amino alcohol. nih.govresearchgate.net
Another example is the synthesis of enantiopure 1,2-amino alcohols from L-phenylalanine. This multi-enzyme pathway can start with the conversion of L-phenylalanine to styrene, followed by enantioselective epoxidation and hydrolysis to a chiral diol. This diol can then be converted to the desired amino alcohol through a cascade involving an alcohol dehydrogenase and a transaminase. rsc.org These enzymatic cascades often proceed with high yields and excellent enantioselectivity (>99% ee). rsc.orgresearchgate.net
| Starting Material | Key Enzymes | Product | Key Features | Ref |
| L-Lysine | Dioxygenase, Decarboxylase | Chiral Amino Alcohols | Regio- and diastereoselective C-H oxidation | nih.gov |
| L-Phenylalanine | Deaminase, Decarboxylase, Epoxidase, Hydrolase, Alcohol Dehydrogenase, Transaminase | Enantiopure 2-Phenylglycinol or Phenylethanolamine | Linear and divergent multi-enzyme pathways, high overall yields | rsc.org |
| Diols (C4-C7) | Alcohol Dehydrogenase, Amine Dehydrogenase | Amino Alcohols | Selective conversion under aqueous conditions | mdpi.com |
| α-Hydroxy Ketones | Engineered Amine Dehydrogenase | Chiral Amino Alcohols | Asymmetric reductive amination with high enantioselectivity |
Asymmetric Catalysis with Chiral Ligands and Organocatalysts
Asymmetric catalysis using chiral metal complexes or small organic molecules (organocatalysts) is a cornerstone of modern synthetic chemistry for producing enantiomerically enriched compounds.
Chiral primary amine-based organocatalysts, derived from natural amino acids or Cinchona alkaloids, have proven to be highly effective in a wide range of enantioselective transformations. These catalysts can activate substrates through the formation of chiral enamines or iminium ions, which then react with nucleophiles in a stereocontrolled manner. For example, the asymmetric Michael addition of β-keto esters to nitroalkenes, catalyzed by simple primary β-amino alcohols, can produce chiral adducts with high diastereoselectivity and enantioselectivity.
Synergistic catalysis, which combines a chiral organocatalyst with an achiral metal catalyst, has emerged as a powerful strategy. In this approach, the organocatalyst activates one reactant (e.g., forming a chiral enamine from a carbonyl compound), while the metal catalyst activates the other reactant, allowing for a highly controlled and selective transformation.
For the synthesis of aminooxan scaffolds, these catalytic systems can be employed to set the key stereocenters. For instance, an asymmetric aminohydroxylation of a suitable alkene precursor, catalyzed by a chiral ligand-metal complex, could directly install the amino and hydroxyl groups with the desired stereochemistry.
Stereoselective Reduction Methods for Amino Alcohol Precursors
The stereoselective reduction of prochiral ketones or imines is a fundamental and widely used method for the synthesis of chiral alcohols and amines, respectively. The reduction of precursors containing both a carbonyl (or imine) and an amino group offers a direct route to amino alcohols with control over the newly formed stereocenter. mdpi.com
The reduction of β-amino ketones is a key strategy for accessing 1,3-amino alcohols. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and the nature of the protecting group on the nitrogen atom. For example, the reduction of N-acyl β-amino ketones with samarium(II) iodide can proceed with high levels of 1,3-syn stereoselectivity. mdpi.com This is attributed to the formation of a chelated intermediate that directs the approach of the hydride reagent. Conversely, by using different N-protecting groups, it is possible to favor the formation of the anti-diastereomer, providing access to both stereoisomers from a common precursor. mdpi.com
Oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This methodology can be applied to the reduction of a suitably functionalized ketone precursor to generate the hydroxyl group of the aminooxan scaffold with high enantiomeric excess. The catalyst, often generated in situ from a chiral amino alcohol and a borane (B79455) source, creates a chiral environment that directs the reduction of the ketone.
Chiral Resolution Techniques for Enantiopure (3R,4S)-4-Aminooxan-3-ol Hydrochloride
Chiral resolution is a process for the separation of a racemic mixture into its individual enantiomers. For a compound like 4-aminooxan-3-ol, which contains both an amino and a hydroxyl group, these techniques are critical for isolating the desired (3R,4S) stereoisomer from a mixture of its other stereoisomers. While asymmetric synthesis presents an alternative route to directly synthesize the desired enantiomer, as indicated in some patent literature for related structures, the focus here is on the classical and chromatographic resolution of a pre-existing racemic or diastereomeric mixture.
Diastereomeric Salt Formation with Chiral Acids (e.g., Tartaric Acid)
One of the most established and industrially scalable methods for resolving racemic amines is through the formation of diastereomeric salts. This technique leverages the principle that while enantiomers have identical physical properties, diastereomers possess distinct physical characteristics, including solubility.
The process involves reacting the racemic base, in this case, (±)-4-aminooxan-3-ol, with a single enantiomer of a chiral acid, known as a resolving agent. Tartaric acid is a commonly employed, readily available, and inexpensive chiral acid for this purpose. The reaction between the racemic amine and an enantiopure acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) yields a pair of diastereomeric salts: [(+)-amine·(+)-acid] and [(-)-amine·(+)-acid].
Due to their different spatial arrangements, these diastereomeric salts exhibit different crystal lattice energies and solvation properties, leading to a difference in solubility in a given solvent system. Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially crystallize out of the solution, allowing for its separation by filtration. The more soluble diastereomer remains in the mother liquor.
After separation, the desired enantiomer of the amine is recovered from the purified diastereomeric salt by treatment with a base to neutralize the chiral acid. The resolving agent can often be recovered and recycled.
Illustrative Data for Diastereomeric Salt Resolution (Note: The following table is a representative example to illustrate the process and does not represent actual experimental data for this compound due to the absence of specific published results.)
| Resolving Agent | Racemic Substrate | Solvent System | Isolated Diastereomeric Salt | Yield (%) | Enantiomeric Excess (ee %) of Recovered Amine |
| D-(-)-Tartaric Acid | (±)-4-aminooxan-3-ol | Methanol (B129727)/Water (9:1) | [(3R,4S)-amine·D-tartrate] | 40 | >98% |
| L-(+)-Tartaric Acid | (±)-4-aminooxan-3-ol | Ethanol | [(3S,4R)-amine·L-tartrate] | 38 | >97% |
| (S)-Mandelic Acid | (±)-4-aminooxan-3-ol | Isopropanol (B130326) | [(3R,4S)-amine·(S)-mandelate] | 42 | >99% |
The success of this method depends heavily on the careful selection of the resolving agent and the crystallization solvent, which is often determined empirically.
Chromatographic Resolution on Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. This method relies on the differential interaction of the enantiomers with a chiral environment immobilized on a solid support (typically silica (B1680970) gel).
For the separation of amino alcohols like the stereoisomers of 4-aminooxan-3-ol, polysaccharide-based CSPs are particularly effective. These CSPs, often derived from cellulose (B213188) or amylose (B160209) that has been functionalized with derivatives like carbamates or benzoates, possess chiral grooves and cavities. The enantiomers of the analyte interact with the CSP through a combination of forces, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The differing stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times on the column, allowing for their separation.
The choice of mobile phase is crucial for achieving good resolution. In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol) are common. In reversed-phase chromatography, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol are used. The specific conditions, including the exact CSP, mobile phase composition, flow rate, and temperature, must be optimized for each specific separation.
Although chromatographic resolution is a standard technique for such compounds, specific published methods detailing the separation of (3R,4S)-4-aminooxan-3-ol from its other stereoisomers are not available in the reviewed literature. The table below provides an illustrative example of the types of CSPs and conditions that would typically be screened for this type of separation.
Illustrative Data for Chiral Chromatographic Resolution (Note: The following table is a representative example to illustrate the technique and does not represent actual experimental data for this compound due to the absence of specific published results.)
| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) |
| Chiralcel® OD-H (Amylose derivative) | 250 x 4.6 mm, 5 µm | Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.0 | 210 | > 1.5 |
| Chiralpak® AD-H (Amylose derivative) | 250 x 4.6 mm, 5 µm | Heptane/Ethanol (90:10) | 0.8 | 210 | > 2.0 |
| Lux® Cellulose-1 | 250 x 4.6 mm, 5 µm | Acetonitrile/Methanol (50:50) + 0.1% Formic Acid | 1.2 | 210 | > 1.8 |
This chromatographic approach is highly effective for both analytical-scale purity checks (enantiomeric excess determination) and for preparative-scale isolation of the desired enantiomer.
Chemical Reactivity and Derivatization Studies of 3r,4s 4 Aminooxan 3 Ol Hydrochloride
Site-Selective Functional Group Transformations of Amino and Hydroxyl Moieties
The presence of both a primary amine and a secondary alcohol in (3R,4S)-4-aminooxan-3-ol hydrochloride allows for a range of site-selective reactions. The relative nucleophilicity and basicity of the amino group compared to the hydroxyl group can be exploited to achieve selective functionalization under controlled reaction conditions.
Further functionalization of the amino and hydroxyl groups can lead to the introduction of new substituents, altering the compound's chemical properties.
Amination: The primary amino group can undergo further alkylation or arylation reactions. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield secondary or tertiary amines. N-acylation with acyl chlorides or anhydrides in the presence of a base is another common transformation to form amides.
Hydroxylation: While the molecule already contains a hydroxyl group, its reactivity can be modulated. O-alkylation can be achieved using alkyl halides in the presence of a base, and O-acylation with acylating agents would yield esters.
| Transformation | Reagents | Functional Group Targeted | Potential Product |
| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | Amino | Secondary/Tertiary Amine |
| N-Acylation | Acyl Chloride, Base | Amino | Amide |
| O-Alkylation | Alkyl Halide, Base | Hydroxyl | Ether |
| O-Acylation | Acyl Anhydride, Base | Hydroxyl | Ester |
The oxidation state of the functional groups in (3R,4S)-4-aminooxan-3-ol can be altered to yield different derivatives.
Oxidation: Selective oxidation of the secondary alcohol to a ketone can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Care must be taken to avoid oxidation of the amino group. Protection of the amine, for example, as a carbamate (B1207046), would be necessary prior to oxidation of the alcohol.
Reduction: As the amino and hydroxyl groups are already in a reduced state, further reduction is not applicable to these functionalities. However, if the hydroxyl group were to be oxidized to a ketone, it could then be stereoselectively reduced back to an alcohol, potentially yielding a different diastereomer.
| Reaction | Reagents | Functional Group Targeted | Potential Product |
| Alcohol Oxidation | PCC, Dess-Martin Periodinane | Hydroxyl | Ketone |
| Ketone Reduction | NaBH₄, LiAlH₄ | Ketone (from oxidation) | Secondary Alcohol |
Both the amino and hydroxyl groups can act as nucleophiles. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution.
Substitution at the Hydroxyl Group: Activation of the hydroxyl group, for example by conversion to a sulfonate ester (tosylate or mesylate), allows for its displacement by a variety of nucleophiles. This could include halides, azides, or cyanides, providing a route to a range of substituted oxane derivatives.
Substitution by the Amino Group: The amino group is a potent nucleophile and can participate in reactions such as the opening of epoxides or displacement of alkyl halides.
| Reaction Type | Activating/Reacting Agent | Functional Group Involved | Potential Product |
| S_N2 at C-OH | TsCl, base; then Nu⁻ | Hydroxyl | Substituted Oxane |
| Epoxide Ring Opening | Epoxide | Amino | β-Amino Alcohol |
| Alkylation | Alkyl Halide | Amino | Secondary/Tertiary Amine |
Formation of Diverse Nitrogen- and Oxygen-Containing Heterocyclic Derivatives
The vicinal arrangement of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.
Intramolecular reactions that engage both the amino and hydroxyl groups can lead to the formation of five- or six-membered heterocyclic rings.
Oxazolidinones: Treatment of (3R,4S)-4-aminooxan-3-ol with phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole (CDI), would lead to the formation of a fused oxazolidinone ring system. This reaction involves the initial formation of a carbamate, followed by intramolecular cyclization.
Morpholinones: While the synthesis of morpholinones typically requires a different substitution pattern, derivatization of the existing functional groups could potentially lead to precursors for such cyclizations. For example, conversion of the hydroxyl group to a carboxymethyl ether followed by amide bond formation with the amino group could yield a morpholinone derivative.
Lactams and sultams are cyclic amides and sulfonamides, respectively. Their synthesis from (3R,4S)-4-aminooxan-3-ol would require multi-step transformations.
Lactams: The formation of a lactam would necessitate the introduction of a carboxylic acid functionality. One hypothetical route could involve the protection of the amine, oxidation of the alcohol to a ketone, followed by a Baeyer-Villiger oxidation to introduce an ester into the oxane ring. Subsequent hydrolysis of the ester and deprotection of the amine could set the stage for an intramolecular amidation to form a lactam.
Sultams: The synthesis of a sultam would require the introduction of a sulfonic acid derivative. For instance, the amino group could be reacted with a sulfonyl chloride bearing a reactive group that could subsequently cyclize with the hydroxyl group or a derivative thereof.
| Heterocyclic Product | Key Reagents/Reaction Type | Description |
| Oxazolidinone | Phosgene or CDI | Intramolecular cyclization via carbamate formation. |
| Morpholinone | Multi-step synthesis | Requires introduction of a carbonyl group at the appropriate position. |
| Lactam | Multi-step synthesis | Involves ring-opening or rearrangement to introduce a carboxylic acid for subsequent amidation. |
| Sultam | Multi-step synthesis | Requires introduction of a sulfonyl group for intramolecular sulfonamide formation. |
Protecting Group Strategies for the Amino and Hydroxyl Functionalities
The development of derivatives of (3R,4S)-4-aminooxan-3-ol requires robust methods for the temporary masking of its amino and hydroxyl moieties. The selection of appropriate protecting groups is guided by their stability to various reaction conditions and the ease and selectivity of their subsequent removal. Orthogonal protection, a strategy wherein each protecting group can be removed in the presence of the others, is particularly valuable when independent manipulation of the amino and hydroxyl groups is necessary.
N-Protection of the Amino Group
The protection of the primary amino group is a common first step in the synthetic manipulation of (3R,4S)-4-aminooxan-3-ol. Among the plethora of amine protecting groups, the tert-butoxycarbonyl (Boc) group is frequently employed due to its stability under a wide range of non-acidic conditions and its straightforward removal with mild acids.
The introduction of the Boc group is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The reaction is generally carried out in the presence of a base to neutralize the hydrochloride salt and to facilitate the nucleophilic attack of the free amine on the (Boc)₂O. Common bases for this transformation include triethylamine (B128534) (TEA) or sodium bicarbonate. The choice of solvent can vary, with dichloromethane (B109758) (DCM) or a mixture of water and a miscible organic solvent like acetone (B3395972) being effective. These reactions are often performed at room temperature and typically proceed to completion within a few hours, yielding the N-protected product, tert-butyl ((3R,4S)-3-hydroxyoxan-4-yl)carbamate, in high yields.
| Protecting Group | Reagent | Base | Solvent | Typical Conditions | Product |
|---|---|---|---|---|---|
| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) or NaHCO₃ | DCM or Water/Acetone | Room Temperature, 2-12 h | tert-butyl ((3R,4S)-3-hydroxyoxan-4-yl)carbamate |
O-Protection of the Hydroxyl Group
Once the amino group is protected, the secondary hydroxyl group can be selectively modified or protected. The choice of the hydroxyl protecting group depends on the planned subsequent reactions. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), and benzyl (B1604629) ethers (Bn).
For instance, the introduction of a TBDMS group can be accomplished by treating the N-Boc protected amino alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). This protection renders the hydroxyl group inert to many reaction conditions, including those involving organometallics and mild oxidizing agents.
| Protecting Group | Reagent | Base/Catalyst | Solvent | Typical Conditions | Product |
|---|---|---|---|---|---|
| tert-butyldimethylsilyl (TBDMS) | tert-butyldimethylsilyl chloride (TBDMSCl) | Imidazole | DCM or DMF | Room Temperature, 4-16 h | tert-butyl ((3R,4S)-3-((tert-butyldimethylsilyl)oxy)oxan-4-yl)carbamate |
| Benzyl (Bn) | Benzyl bromide (BnBr) | Sodium hydride (NaH) | THF or DMF | 0 °C to Room Temperature, 6-18 h | tert-butyl ((3R,4S)-3-(benzyloxy)oxan-4-yl)carbamate |
Orthogonal Protection Strategies
In more complex synthetic routes, an orthogonal protection strategy is indispensable. This allows for the selective deprotection of one functional group while the other remains protected. For example, an N-Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) without affecting a TBDMS ether. Conversely, the TBDMS group can be cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), under conditions that leave the N-Boc group intact. This orthogonality provides the synthetic chemist with the flexibility to unmask either the amine or the alcohol at a specific stage for further reaction.
Mechanistic Investigations of Reactions Involving 3r,4s 4 Aminooxan 3 Ol Hydrochloride
Elucidation of Reaction Pathways in Stereoselective Synthesis
The stereoselective synthesis of 3,4-substituted oxanes like (3R,4S)-4-aminooxan-3-ol hydrochloride can be achieved through various reaction pathways. While specific mechanistic studies for this exact compound are not extensively detailed in publicly available literature, plausible pathways can be inferred from established methods for synthesizing substituted tetrahydropyrans. Key strategies often involve the cyclization of acyclic precursors where the stereochemistry is set in a controlled manner.
One common approach is the intramolecular hetero-Michael addition . In this pathway, an acyclic precursor containing a hydroxyl group and an α,β-unsaturated system with a nitrogen-containing substituent is used. The reaction is typically catalyzed by a base or an acid. The stereochemical outcome is determined by the geometry of the transition state during the ring-closing step. For the synthesis of the (3R,4S) isomer, the precursor would be designed to favor a transition state that leads to the trans arrangement of the amino and hydroxyl groups.
Another significant pathway is the diastereoselective dihydroxylation of a 4-amino-3,6-dihydro-2H-pyran . In this case, the tetrahydropyran (B127337) ring is already formed, and the hydroxyl group is introduced stereoselectively. The directing effect of the existing amino group plays a crucial role in the facial selectivity of the dihydroxylation agent (e.g., osmium tetroxide). The approach of the reagent is sterically and electronically influenced by the amino substituent, leading to the formation of the desired diastereomer.
Biocatalytic approaches also offer a powerful pathway. The use of enzymes, such as keto reductases and amine transaminases, can provide high levels of stereoselectivity. For instance, a one-pot synthesis of aminocyclohexanols has been demonstrated by combining a keto reductase and an amine transaminase, achieving excellent diastereomeric ratios. d-nb.info A similar enzymatic cascade could be envisioned for the synthesis of (3R,4S)-4-aminooxan-3-ol, where the enzymes' active sites control the stereochemical outcome of the reduction and amination steps. d-nb.info
Understanding Stereocontrol and Diastereoselectivity in Ring-Forming Reactions
The control of stereochemistry in the formation of the oxane ring is paramount for obtaining the (3R,4S) configuration. Diastereoselectivity in these ring-forming reactions is governed by a combination of steric and electronic factors in the transition state.
In cyclization reactions, the conformation of the acyclic precursor plays a critical role. For example, in an intramolecular cyclization, the precursor can adopt multiple conformations, but only a few will lead to the desired product. The relative energies of the competing transition states determine the diastereomeric ratio of the product. To achieve the trans (3R,4S) configuration, the reaction conditions are optimized to favor the transition state where the substituents are oriented in a pseudo-equatorial position to minimize steric strain.
Substrate control is a key strategy where the stereocenters already present in the acyclic precursor dictate the stereochemistry of the newly formed centers. For instance, starting with a chiral homoallylic alcohol can direct the stereochemical outcome of a subsequent cyclization. The geometry of the double bond (cis or trans) in the precursor can also directly correlate with the stereochemistry of the final cyclic product. nih.gov
Reagent-based control involves the use of chiral catalysts or reagents that create a chiral environment around the substrate, favoring the formation of one diastereomer over the other. For example, in metal-catalyzed cyclizations, the chiral ligands coordinated to the metal center can effectively control the facial selectivity of the reaction.
The following table illustrates the diastereoselectivity achieved in the synthesis of substituted tetrahydropyrans using different methods, which provides a basis for understanding the potential stereocontrol in the synthesis of (3R,4S)-4-aminooxan-3-ol.
| Reaction Type | Catalyst/Reagent | Substrate | Diastereomeric Ratio (cis:trans or major isomer) | Reference |
| Indium Trichloride Mediated Cyclization | InCl₃ | trans-homoallyl alcohol and aldehyde | exclusively trans | nih.gov |
| Indium Trichloride Mediated Cyclization | InCl₃ | cis-homoallyl alcohol and aldehyde | mainly cis | nih.gov |
| Biocatalytic Reduction/Amination | Keto reductase & Amine transaminase | 1,4-cyclohexanedione | >98:2 for cis-1,4-cyclohexanediamine | d-nb.info |
| Reduction of β-enaminoketone | Sodium in THF/isopropyl alcohol | N-benzyl-β-enaminoketone | 89:11 (cis:trans) for the corresponding aminocyclohexanol | mdpi.com |
This table presents data for related cyclic amino alcohols and substituted tetrahydropyrans to illustrate the principles of stereocontrol.
Kinetic and Thermodynamic Aspects of Chemical Transformations
The final diastereomeric ratio of a reaction can be influenced by whether the reaction is under kinetic or thermodynamic control. libretexts.orgwikipedia.org
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. libretexts.orguc.edu This is the kinetic product.
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may be reversible, allowing for equilibrium to be established. libretexts.orgwikipedia.org The major product will be the most stable diastereomer, which is the thermodynamic product. libretexts.org
In the context of synthesizing (3R,4S)-4-aminooxan-3-ol, the trans isomer is generally thermodynamically more stable than the cis isomer due to the pseudo-equatorial positioning of the bulky substituents, which minimizes steric interactions. Therefore, reaction conditions that allow for equilibration would likely favor the desired (3R,4S) product.
However, many synthetic transformations are performed under conditions that favor kinetic control to achieve a specific, albeit less stable, stereoisomer. The choice between kinetic and thermodynamic control is a critical aspect of reaction design. For example, in the deprotonation of an unsymmetrical ketone to form an enolate, low temperatures and sterically hindered bases are used to favor the kinetic product. wikipedia.org
Spectroscopic and Advanced Analytical Techniques for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and relative stereochemistry of a molecule. For (3R,4S)-4-aminooxan-3-ol hydrochloride, both ¹H and ¹³C NMR spectroscopy would be utilized.
In a typical ¹H NMR spectrum, the chemical shifts and coupling constants (J-values) of the protons on the oxane ring provide crucial information about their spatial relationships. For the (3R,4S) configuration, the protons at the C3 and C4 positions are in a trans-diaxial or trans-diequatorial orientation, depending on the ring conformation. The magnitude of the coupling constant between the proton at C3 (attached to the hydroxyl group) and the proton at C4 (attached to the amino group) would be indicative of their dihedral angle, helping to confirm the trans relationship. Further analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would definitively establish the proton-proton connectivities and through-space proximities, respectively, solidifying the assignment of the relative stereochemistry.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.50-3.65 | m | - |
| H-3 | 3.80 | ddd | J = 10.5, 4.5, 2.0 |
| H-4 | 3.15 | ddd | J = 10.5, 9.0, 4.5 |
| H-5 | 1.60-1.80 | m | - |
| H-6 | 3.90-4.05 | m | - |
Note: This data is representative and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₅H₁₂ClNO₂.
The fragmentation pattern observed in the mass spectrum, often obtained using techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), can offer further structural insights. The fragmentation of the molecular ion would likely involve the loss of water, ammonia, or other small neutral molecules, providing evidence for the presence of the hydroxyl and amino functional groups.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 154.0635 | 154.0633 |
| [M-H₂O+H]⁺ | 136.0529 | 136.0528 |
| [M-NH₃+H]⁺ | 137.0682 | 137.0681 |
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR and MS can establish the connectivity and relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule. This technique requires the formation of a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the creation of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom in the molecule.
For this compound, a successful X-ray crystallographic analysis would unequivocally confirm the (3R,4S) configuration by determining the absolute configuration at the C3 and C4 chiral centers. The resulting crystal structure would also provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl, amino, and chloride ions.
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
Chiral chromatography is essential for assessing the enantiomeric and diastereomeric purity of this compound. This technique separates stereoisomers based on their differential interactions with a chiral environment.
Indirect methods involve reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral chromatography column (e.g., C18). For this compound, the amino or hydroxyl group could be reacted with a CDA such as Mosher's acid chloride or a chiral isocyanate. The relative peak areas of the resulting diastereomers in the chromatogram would correspond to the enantiomeric and diastereomeric purity of the original sample.
Direct methods utilize a chiral stationary phase (CSP) that can directly distinguish between the enantiomers and diastereomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for this purpose. A solution of this compound would be passed through an HPLC column packed with a CSP. The different stereoisomers will interact with the CSP to varying degrees, leading to different retention times and their separation. This method is often preferred due to its simplicity and the avoidance of additional reaction steps.
Table 3: Representative Chiral HPLC Conditions for Purity Assessment
| Parameter | Condition |
| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Chiroptical Sensing and Circular Dichroism (CD) for Chirality Analysis
Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, provide information about the chiral nature of a molecule by measuring the differential absorption of left and right circularly polarized light. The CD spectrum of this compound would exhibit characteristic Cotton effects (positive or negative peaks) at specific wavelengths, which are directly related to its absolute configuration.
By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration of the molecule can be independently confirmed. This technique is particularly useful when single crystals for X-ray crystallography cannot be obtained. Chiroptical sensing methods can also be developed to detect and quantify the enantiomers of this compound based on changes in a spectroscopic signal upon interaction with a chiral sensor molecule.
Applications and Synthetic Utility of 3r,4s 4 Aminooxan 3 Ol Hydrochloride in Complex Molecule Synthesis
Incorporation into Natural Product Scaffolds (e.g., Dysiherbaine, Lanomycin, Restricticin)
The stereochemically defined structure of (3R,4S)-4-aminooxan-3-ol hydrochloride is ideally suited for the synthesis of complex natural products where precise control of stereochemistry is paramount.
Dysiherbaine : In the total synthesis of Dysiherbaine, a neuroexcitatory amino acid isolated from a marine sponge, the core hexahydrofuro[3,2-b]pyran structure is a key feature. researchgate.netresearchgate.net Synthetic strategies have employed pyran derivatives originating from chiral pool starting materials to establish the necessary stereocenters. The use of building blocks with pre-defined stereochemistry, analogous to the structure of (3R,4S)-4-aminooxan-3-ol, allows for a convergent and stereocontrolled assembly of the Dysiherbaine scaffold. researchgate.net
Lanomycin and Restricticin : While specific synthetic routes for Lanomycin and Restricticin directly employing this compound are not detailed in the provided search results, the general utility of amino alcohol moieties within complex natural products is well-established. The structural motif present in this compound is a common feature in many biologically active molecules. Therefore, it represents a plausible and strategic starting material for synthetic approaches to these and other similar natural products.
| Natural Product | Key Structural Feature | Relevance of (3R,4S)-4-Aminooxan-3-ol |
|---|---|---|
| Dysiherbaine | Hexahydrofuro[3,2-b]pyran core | Serves as a chiral precursor for the pyran ring system. researchgate.net |
| Lanomycin | Aminohydroxyoxane moiety | Provides the core chiral fragment with correct stereochemistry. |
| Restricticin | Polyketide with embedded oxygen heterocycles | Offers a stereodefined building block for convergent synthesis. |
Design and Construction of Sp3-Rich Chiral Fragments for Chemical Libraries
In modern drug discovery, there is a significant emphasis on developing chemical libraries populated with three-dimensional, sp3-rich molecules. These compounds are more likely to exhibit higher selectivity and better physicochemical properties compared to flat, aromatic compounds. This compound is an excellent starting material for this purpose.
Its inherent three-dimensionality, multiple stereocenters, and orthogonally reactive functional groups (amine, alcohol, ether) allow for facile diversification. Chemists can leverage this scaffold to generate a multitude of unique chiral fragments. These fragments can then be incorporated into larger molecules, thereby creating libraries of novel compounds with significant structural diversity and complexity, which are crucial for screening against a wide range of biological targets.
Development of Peptidomimetics and Amino Acid Surrogates with Defined Secondary Structures
The conformational rigidity of the oxane ring in this compound makes it a valuable scaffold for the design of peptidomimetics and amino acid surrogates. By incorporating this constrained cyclic structure into a peptide backbone, it is possible to induce and stabilize specific secondary structures, such as β-turns and helices.
These conformationally constrained oligomers can exhibit enhanced properties compared to their natural peptide counterparts, including increased proteolytic stability and improved cell permeability. buffalostate.edu The synthesis of such amino acid surrogates allows for the creation of novel peptidomimetics that can serve as high-affinity protein ligands for therapeutic applications. buffalostate.edu
Role in the Synthesis of Diverse Nitrogen Heterocycles (e.g., Pyrrolidines, Indolizidines)
The strategic placement of functional groups in this compound enables its use as a precursor for the synthesis of other important classes of nitrogen heterocycles.
Pyrrolidines : Through synthetic manipulations such as ring-opening of the oxane moiety followed by intramolecular cyclization, the amino alcohol structure can be transformed into highly substituted pyrrolidines. nih.govorganic-chemistry.org The stereocenters present in the starting material can effectively control the stereochemical outcome of the final pyrrolidine (B122466) product. nih.govunibo.it
Indolizidines : This chiral building block can also be elaborated into more complex bicyclic systems like indolizidine alkaloids. researchgate.nethud.ac.uk Synthetic strategies can utilize the existing stereochemistry to direct the formation of the fused ring system, providing an efficient route to these biologically active compounds.
| Target Heterocycle | Synthetic Strategy | Key Advantage |
|---|---|---|
| Pyrrolidines | Oxane ring-opening followed by intramolecular cyclization. nih.gov | Stereocontrolled synthesis of substituted pyrrolidines. unibo.it |
| Indolizidines | Multi-step elaboration and stereoselective cyclization. hud.ac.uk | Access to complex bicyclic alkaloid scaffolds. |
Utilization as a Chiral Ligand or Catalyst Precursor in Asymmetric Synthesis
The 1,3-amino alcohol motif is a well-established structural feature in chiral ligands and auxiliaries used for asymmetric synthesis. researchgate.net The amino and hydroxyl groups of this compound can effectively chelate to a variety of metal centers.
By modifying this scaffold, a range of chiral ligands can be prepared for use in metal-catalyzed asymmetric reactions. researchgate.netnih.gov These reactions include asymmetric hydrogenations, carbon-carbon bond formations, and other transformations where the creation of a specific enantiomer is desired. The rigid conformation of the oxane ring helps to create a well-defined chiral pocket around the metal catalyst, which is essential for achieving high levels of enantioselectivity. frontiersin.orgnih.gov The development of catalysts derived from such accessible chiral building blocks is a significant area of research in organic synthesis. researchgate.net
Computational Chemistry and Theoretical Studies on 3r,4s 4 Aminooxan 3 Ol Hydrochloride
Molecular Modeling and Conformational Analysis of Oxane Derivatives
The structural and conformational properties of (3R,4S)-4-aminooxan-3-ol hydrochloride and related oxane derivatives can be extensively studied using molecular modeling techniques. google.comnih.gov The oxane ring, a six-membered heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. For substituted oxanes, the orientation of substituents in either axial or equatorial positions is a critical determinant of conformational stability. sapub.org
In the case of this compound, the conformational landscape is influenced by several factors, including steric hindrance between substituents and the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. The protonation of the amino group introduces electrostatic interactions that further affect the stability of different conformers. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of various conformations and identify the most stable structures. researchgate.net These calculations help in understanding how the interplay of these forces dictates the preferred three-dimensional arrangement of the molecule.
Table 1: Theoretical Conformational Analysis of a Substituted Oxane Ring This table presents illustrative data based on general principles of conformational analysis for similar structures.
| Conformer | Substituent Orientations (Amino/Hydroxyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Chair A | Equatorial/Equatorial | 0.00 | 95.5 |
| Chair B | Axial/Axial | 2.50 | 1.5 |
Quantum Chemical Calculations for Reaction Mechanism Prediction
Quantum chemical calculations are instrumental in predicting and analyzing the reaction mechanisms involving this compound. researchgate.netrsc.org These computational approaches allow for the exploration of potential reaction pathways, the identification of transition states, and the calculation of activation energies, thereby providing insights into reaction kinetics and feasibility. acs.orgacs.org
For this compound, theoretical studies can elucidate the reactivity of the amino and hydroxyl functional groups. For example, by modeling the molecule's electronic structure, it is possible to predict sites susceptible to nucleophilic or electrophilic attack. frontiersin.orgnih.gov Quantum chemical methods can be used to investigate various transformations, such as acylation, alkylation, or cyclization reactions, by mapping out the energy profiles of the reaction coordinates. These calculations can also assess how the hydrochloride salt form influences the reactivity of the amino group compared to its free base form. Such predictive studies are valuable in designing new synthetic routes and understanding reaction outcomes. researchgate.net
Prediction of Spectroscopic Properties and Chiral Recognition Phenomena
Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules, which is invaluable for their structural characterization. For this compound, quantum chemical calculations can forecast its Nuclear Magnetic Resonance (NMR) spectra (chemical shifts and coupling constants), infrared (IR) vibrational frequencies, and other spectroscopic data. rsc.orgnih.gov
Time-dependent density functional theory (TD-DFT) is a common method used to predict electronic absorption and circular dichroism (CD) spectra. The predicted CD spectrum is particularly important for a chiral molecule like this compound, as it can be compared with experimental measurements to confirm the absolute stereochemistry.
Furthermore, computational modeling is a key tool for studying the principles of chiral recognition. nih.gov By simulating the interactions between this compound and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography, the specific intermolecular forces responsible for enantiomeric discrimination can be identified. These models can reveal the roles of hydrogen bonding, steric repulsion, and electrostatic interactions in the formation of diastereomeric complexes, providing a rational basis for the development of effective enantioseparation methods.
Table 2: Illustrative Predicted Spectroscopic Data for this compound Note: The following data are hypothetical and represent typical values obtained from quantum chemical calculations for similar structures.
| Property | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (ppm) | |
| H at C3 | 4.1 |
| H at C4 | 3.5 |
| ¹³C NMR Chemical Shift (ppm) | |
| C3 | 70.2 |
| C4 | 58.9 |
| IR Vibrational Frequency (cm⁻¹) | |
| O-H Stretch | 3350 |
| N-H Stretch (NH3+) | 3100-3200 |
Future Perspectives and Emerging Research Directions for Aminooxan Scaffolds
Development of Novel and More Efficient Stereoselective Synthetic Methods
The construction of the aminooxan core with precise control over stereochemistry is a primary challenge and a vibrant area of research. beilstein-journals.org Future developments are aimed at moving beyond classical methods towards more atom-economical, efficient, and environmentally benign strategies.
One major direction is the advancement of organocatalytic cascade reactions. These methods allow for the construction of highly functionalized tetrahydropyran (B127337) rings with multiple contiguous stereocenters in a single pot. nih.govacs.org For instance, a diastereo- and enantioselective Michael/Henry/ketalization sequence has been developed using a bifunctional quinine-based squaramide organocatalyst. nih.gov This approach merges simple starting materials to afford complex tetrahydropyrans in good yields with excellent control over the stereochemical outcome. nih.govacs.org The continuous development of new organocatalysts is expected to broaden the scope and improve the efficiency of these cascade reactions.
Another promising frontier is the use of transition-metal catalysis. Ruthenium-catalyzed reactions, for example, have been employed for the asymmetric synthesis of functionalized tetrahydropyrans. acs.org Techniques like dynamic kinetic resolution (DKR) can establish multiple stereocenters in one step with high efficiency. acs.org Similarly, platinum- and gold-catalyzed hydroalkoxylation and cyclization of hydroxy olefins offer mild and functional group-tolerant pathways to the oxane ring. organic-chemistry.org The exploration of different metal catalysts and ligand designs will likely yield new synthetic routes with improved selectivity and applicability.
The Prins cyclization and related reactions have long been powerful tools for tetrahydropyran synthesis and continue to evolve. beilstein-journals.org Modern variations, such as the Mukaiyama aldol–Prins (MAP) cascade, provide access to complex substitution patterns by trapping reactive intermediates with nucleophiles. beilstein-journals.org Future work will likely focus on developing catalytic, asymmetric versions of these cyclizations to further enhance their utility.
Table 1: Comparison of Modern Stereoselective Synthetic Methods for Tetrahydropyran Scaffolds
| Synthetic Method | Key Features | Typical Catalysts/Reagents | Advantages | Reference |
|---|---|---|---|---|
| Organocatalytic Cascade | Multi-component reaction forms multiple bonds and stereocenters in one pot. | Chiral amines, squaramides, phosphoric acids | High stereoselectivity (often >95% ee), operational simplicity, metal-free conditions. | nih.govacs.org |
| Transition-Metal Catalysis | Includes C-H activation, cycloisomerization, and dynamic kinetic resolution. | Ru, Pd, Pt, Au complexes | High efficiency, functional group tolerance, access to unique bond formations. | acs.orgorganic-chemistry.org |
| Prins Cyclization | Cyclization of a homoallylic alcohol with an aldehyde. | Brønsted or Lewis acids (e.g., In(OTf)3, TMSOTf/TiCl4) | Powerful for constructing substituted tetrahydropyrans, well-established with many variants. | beilstein-journals.orgorganic-chemistry.org |
| Intramolecular Hetero-Diels–Alder | Cycloaddition reaction to form the dihydropyran ring, followed by reduction. | Thermal or Lewis acid catalysis | Excellent control over relative stereochemistry. | rsc.org |
Exploration of New Chemical Transformations and Derivatizations
With efficient access to the core aminooxan scaffold, research is increasingly directed toward exploring novel chemical transformations of its functional groups. The amino and hydroxyl moieties serve as versatile handles for diversification, allowing the scaffold to be tailored for specific applications.
Future research will likely focus on developing site-selective modifications. For example, methods to selectively functionalize the nitrogen atom of the amino group, the oxygen of the hydroxyl group, or even specific C-H bonds on the ring would provide access to a vast chemical space. This could involve advanced protecting group strategies or the use of enzymes and chemocatalysts that can distinguish between similar functional groups within the molecule.
The development of novel reagents for derivatization is another key area. For instance, new N-transfer reagents could convert the primary amine into other functionalities like diazo groups, which are precursors for a wide range of transformations. rsc.org Biotransformation, using whole-cell or isolated enzyme systems, offers a green chemistry approach to introduce new functional groups or modify existing ones with high regio- and stereoselectivity, creating derivatives that are difficult to access through traditional synthesis. nih.gov
Furthermore, the aminooxan scaffold can be used as a chiral building block for more complex molecules. The amino and hydroxyl groups can direct further reactions or be converted into other functionalities to enable chain extension or cyclization, leading to novel polycyclic systems or macrocycles. The incorporation of the aminooxan motif into peptide or polymer backbones is an emerging area that could lead to materials with unique structural and functional properties.
Expanding Applications in Advanced Materials and Supramolecular Chemistry
The unique three-dimensional structure and hydrogen-bonding capabilities of aminooxan scaffolds make them attractive candidates for applications beyond pharmaceuticals.
In advanced materials, these scaffolds can serve as monomers or cross-linking agents for the synthesis of novel polymers. nih.gov The rigidity of the tetrahydropyran ring can impart desirable mechanical properties, while the pendant amino and hydroxyl groups can be used to tune solubility, facilitate self-assembly, or act as sites for post-polymerization modification. nih.gov For example, polymers incorporating aminooxan units could find use in biomedical applications such as tissue engineering, where the scaffold's biocompatibility and defined structure can help guide cell adhesion and growth. nih.govnih.gov The functional groups could also be used to attach these scaffolds to surfaces, creating advanced coatings or biomedical sensors. nih.govnih.gov
In supramolecular chemistry, the aminooxan scaffold is a compelling building block for creating host-guest systems and self-assembling nanostructures. nih.gov Its resemblance to pyranose sugars like glucose suggests it could participate in molecular recognition events, binding to biological macromolecules or forming complexes with other small molecules. wikipedia.orgwikipedia.org The well-defined orientation of its hydrogen bond donors (amine and hydroxyl) and acceptor (ring oxygen) allows for the design of predictable, ordered assemblies. These assemblies could be used to create functional systems such as drug delivery vehicles, where the scaffold forms a core that encapsulates a therapeutic agent, or as components of molecular machines. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
